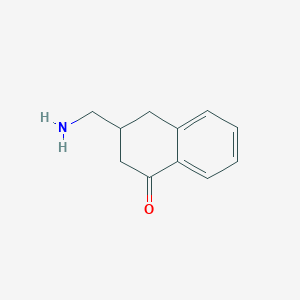
2-Pentanone, 1-(nitrosopentylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 1-(nitrosopentylamino)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a nitroso group attached to a pentylamino substituent on the pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1-(nitrosopentylamino)- typically involves the reaction of 2-pentanone with nitrosating agents in the presence of a suitable catalyst. One common method is the reaction of 2-pentanone with sodium nitrite and hydrochloric acid, which results in the formation of the nitroso derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-Pentanone, 1-(nitrosopentylamino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Optimization of reaction parameters, such as the concentration of reactants, reaction time, and temperature, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1-(nitrosopentylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted ketones or amines.
Scientific Research Applications
2-Pentanone, 1-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 1-(nitrosopentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simple ketone with similar structural features but lacking the nitroso group.
1-Nitrosopentylamine: Contains the nitroso group but lacks the ketone functionality.
2-Pentanone, 1-(aminopentylamino)-: Similar structure with an amino group instead of a nitroso group.
Uniqueness
2-Pentanone, 1-(nitrosopentylamino)- is unique due to the presence of both the ketone and nitroso functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
| 79448-21-8 | |
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-(2-oxopentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H20N2O2/c1-3-5-6-8-12(11-14)9-10(13)7-4-2/h3-9H2,1-2H3 |
InChI Key |
NSOKPANOJOVENR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC(=O)CCC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
